1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone
Description
1-(4-Phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone is a ketone-based heterocyclic compound featuring a 4-phenylpiperidine moiety linked via an ethanone bridge to a 1,3-thiazole ring substituted with a 1H-pyrrol-1-yl group. This structure combines aromatic, heterocyclic, and piperidine elements, which are common in pharmacologically active compounds targeting central nervous system (CNS) receptors, enzymes, or ion channels.
Properties
Molecular Formula |
C20H21N3OS |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-(4-phenylpiperidin-1-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C20H21N3OS/c24-19(14-18-15-25-20(21-18)23-10-4-5-11-23)22-12-8-17(9-13-22)16-6-2-1-3-7-16/h1-7,10-11,15,17H,8-9,12-14H2 |
InChI Key |
WETFMFIHIIUNTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone , a derivative of piperidine and thiazole, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a phenylpiperidine moiety linked to a thiazole ring, suggesting potential interactions with various biological targets.
1. CNS Activity
Research indicates that compounds similar to this one exhibit significant central nervous system (CNS) activity. The piperidine structure is known for its ability to cross the blood-brain barrier, which may contribute to its efficacy in treating neurological disorders. For example, derivatives have shown promise in treating conditions such as Alzheimer's disease by modulating neurotransmitter systems and reducing neuroinflammation .
2. Antitumor Activity
Studies have demonstrated that related compounds possess antitumor properties. For instance, certain derivatives were found to inhibit cell proliferation in various cancer cell lines, indicating potential as anticancer agents. The mechanism often involves inducing apoptosis and cell cycle arrest in malignant cells .
3. Metabolic Syndrome Treatment
The compound has been investigated for its effects on metabolic syndrome components, including insulin resistance and obesity. It has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism and associated with metabolic disorders . This inhibition can lead to improved insulin sensitivity and reduced fat accumulation.
Case Study 1: CNS Disorders
A study involving a related compound demonstrated significant improvement in cognitive function in animal models of Alzheimer's disease. The treatment group exhibited reduced levels of amyloid-beta plaques and improved memory retention compared to the control group .
Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines treated with derivatives of this compound showed IC50 values indicating potent cytotoxicity. For example, one derivative exhibited an IC50 of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutic agents like 5-FU .
The biological activity of 1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone is hypothesized to involve several mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : Inhibition of key enzymes involved in steroid metabolism contributes to its effects on metabolic syndrome.
Scientific Research Applications
CNS Disorders
Research indicates that compounds similar to 1-(4-phenylpiperidin-1-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone may inhibit enzymes related to cognitive decline. Specifically, they have been studied for their potential to treat conditions such as Alzheimer's disease and mild cognitive impairment by modulating neurotransmitter levels and reducing oxidative stress .
Metabolic Syndrome
This compound has shown promise in the treatment of metabolic syndrome, which includes disorders like type 2 diabetes and obesity. It acts by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 , which plays a crucial role in glucose metabolism and fat accumulation . The inhibition of this enzyme can lead to improved insulin sensitivity and reduced blood pressure.
Case Studies
A study evaluated the antimicrobial activity of similar compounds derived from piperidine and thiazole structures. These derivatives demonstrated significant antimicrobial effects against various bacterial strains, indicating their potential as lead compounds for antibiotic development .
In Vitro Studies
In vitro evaluations have shown that compounds with similar structures exhibit promising results against cancer cell lines, particularly liver cancer cells. Molecular docking studies have suggested that these compounds interact effectively with target proteins involved in cancer progression .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| CNS Disorders | Inhibition of neurotransmitter breakdown | Potential treatment for Alzheimer's disease |
| Metabolic Syndrome | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 | Improved insulin sensitivity |
| Antimicrobial Activity | Disruption of bacterial cell walls | Significant activity against tested strains |
| Anticancer Activity | Interaction with proteins involved in cell proliferation | Effective against liver cancer cell lines |
Comparison with Similar Compounds
Structural Differences :
- Core Heterocycle : The tetrazole ring () replaces the thiazole-pyrrole system in the target compound. Tetrazoles are electron-deficient and often act as bioisosteres for carboxylic acids, enhancing metabolic stability .
- Substituents : The aryl group on the tetrazole (e.g., phenyl, chlorophenyl) contrasts with the pyrrole-thiazole system, which may confer distinct electronic and steric properties.
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones
Structural Differences :
- Piperazine vs.
Functional Impact :
- The allyl group may increase metabolic susceptibility (e.g., oxidation), whereas the phenyl group in the target compound improves lipophilicity and blood-brain barrier penetration .
1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives
Structural Differences :
- Oxadiazole vs.
- Substituents: The pyrazole-methyl group differs from the pyrrole in the target compound, affecting hydrogen-bond donor/acceptor profiles.
Halogen-Substituted Analogs (e.g., 1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone)
Structural Differences :
- Halogenation: The 4-chlorophenyl groups () increase lipophilicity and metabolic resistance compared to the non-halogenated phenyl group in the target compound.
Fluorinated Piperidine Derivatives (e.g., 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone)
Structural Differences :
- Fluorinated Aromatic Rings : The 2,4-difluorobenzoyl group () enhances metabolic stability and electronegativity, whereas the thiazole-pyrrole system offers diverse π-interactions.
Comparative Data Table
Key Research Findings and Gaps
- Structural Advantages of Target Compound : The thiazole-pyrrole system may offer superior binding versatility compared to tetrazoles or oxadiazoles, though direct biological data are lacking.
- Therapeutic Potential: Structural similarities to antipsychotic and kinase-targeting compounds () suggest CNS or oncology applications, warranting further pharmacological profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
